Assafoetidnol A

Descripción

Structure

3D Structure

Propiedades

Número CAS |

403642-10-4 |

|---|---|

Fórmula molecular |

C24H30O5 |

Peso molecular |

398.5 g/mol |

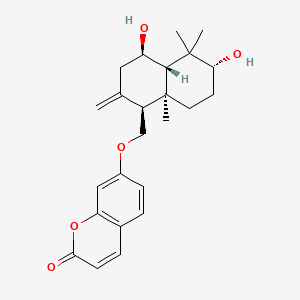

Nombre IUPAC |

7-[[(1S,4R,4aS,6R,8aS)-4,6-dihydroxy-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]methoxy]chromen-2-one |

InChI |

InChI=1S/C24H30O5/c1-14-11-18(25)22-23(2,3)20(26)9-10-24(22,4)17(14)13-28-16-7-5-15-6-8-21(27)29-19(15)12-16/h5-8,12,17-18,20,22,25-26H,1,9-11,13H2,2-4H3/t17-,18+,20+,22+,24-/m0/s1 |

Clave InChI |

DPUIHKUQXKLJMN-AVPXBJHFSA-N |

SMILES |

CC1(C(CCC2(C1C(CC(=C)C2COC3=CC4=C(C=C3)C=CC(=O)O4)O)C)O)C |

SMILES isomérico |

C[C@@]12CC[C@H](C([C@H]1[C@@H](CC(=C)[C@@H]2COC3=CC4=C(C=C3)C=CC(=O)O4)O)(C)C)O |

SMILES canónico |

CC1(C(CCC2(C1C(CC(=C)C2COC3=CC4=C(C=C3)C=CC(=O)O4)O)C)O)C |

Otros números CAS |

403642-10-4 |

Sinónimos |

assafoetidnol A |

Origen del producto |

United States |

Isolation and Extraction Methodologies for Assafoetidnol a

Pre-treatment and Extraction Protocols from Oleo-Gum Resins

The process typically begins with the raw oleo-gum resin of Ferula assa-foetida. Pre-treatment often involves drying the gum resin, sometimes in the dark, followed by pulverization into a powder brieflands.comnih.gov. This increases the surface area, facilitating more efficient extraction.

Extraction protocols commonly utilize organic solvents to dissolve the desired compounds from the plant material. A common approach involves a sequential extraction process to remove different classes of compounds based on their polarity. For instance, a preliminary extraction with a non-polar solvent like hexane (B92381) can be performed to remove fatty or non-polar constituents brieflands.com. The defatted material is then typically extracted with more polar solvents, such as methanol (B129727) (MeOH) or ethanol (B145695), to obtain the sesquiterpene coumarins, including Assafoetidnol A brieflands.comnih.gov.

One reported protocol involves extracting the dried gum resin with methanol. After extraction, the solvent is evaporated under reduced pressure to yield a resinous residue brieflands.com. Further partitioning of this residue between an aqueous methanol solution and n-hexane can be employed to separate compounds based on their differential solubility brieflands.com. The polar phase, containing compounds like Assafoetidnol A, is then collected and concentrated brieflands.com.

Another method describes drying the collected gum, grinding it into powder, and extracting it with 95% ethanol under reflux conditions nih.gov. This extraction is typically performed multiple times, and the resulting filtrates are combined and concentrated nih.gov.

Advanced Chromatographic Techniques for Isolation and Purification

Chromatographic techniques are essential for separating Assafoetidnol A from other compounds present in the crude extract due to the complexity of the oleo-gum resin composition, which contains various sesquiterpene coumarins, volatile oils, resins, and gums globalscitechocean.comrjpbcs.comdoh.gov.ae.

Column Chromatography Approaches (e.g., Silica (B1680970) Gel Chromatography)

Column chromatography is a widely used technique for the initial fractionation of the extract. Silica gel is a common stationary phase for this purpose researchgate.netcaithnessbiotechnologies.com. The separation is based on the differential adsorption of compounds onto the silica gel stationary phase and their elution by a mobile phase of increasing polarity.

In the isolation of sesquiterpene coumarins from Ferula species, including Assafoetidnol A, silica gel column chromatography is frequently employed researchgate.netnih.gov. The crude extract or a fraction obtained from initial partitioning is loaded onto a silica gel column. Elution is typically carried out using a gradient system of solvents, starting with less polar solvents and gradually increasing the proportion of more polar solvents. For example, mixtures of hexane and ethyl acetate (B1210297) or chloroform (B151607) and methanol are commonly used as mobile phases researchgate.net. Fractions are collected based on monitoring the elution of compounds, often by Thin-Layer Chromatography (TLC) brieflands.com. Fractions containing Assafoetidnol A, as identified by comparison with reference standards or spectroscopic analysis, are then pooled for further purification.

Silica gel chromatography can be performed using different mesh sizes of silica gel, such as silica gel 60 (60-120 mesh), depending on the scale of the separation researchgate.netcaithnessbiotechnologies.com.

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a powerful technique used for further purification and analysis of Assafoetidnol A due to its high resolution and sensitivity nih.govmdpi.com. HPLC allows for the separation of closely related compounds that may not be fully resolved by column chromatography.

HPLC systems used for the isolation of sesquiterpene coumarins from Ferula assa-foetida are typically equipped with UV detectors, as these compounds absorb UV light nih.gov. Common stationary phases for HPLC include reversed-phase columns, such as C18 columns windows.net. The mobile phase usually consists of a mixture of water and organic solvents like methanol or acetonitrile, often with a gradient elution profile to optimize separation mdpi.com.

One study mentions using a Waters® apparatus equipped with a pump module and a dual wavelength UV detector (254, 366 nm) with Shimpack® Si columns for HPLC nih.gov. While the specific details for Assafoetidnol A isolation using this setup are not explicitly detailed in the provided snippets, HPLC is generally applied to fractions obtained from column chromatography to yield pure compounds. The purity of the isolated compound can be assessed by HPLC, and its identity confirmed by spectroscopic methods such as NMR nih.gov.

HPLC is also used for the quantitative analysis of compounds in Ferula extracts, including sesquiterpene coumarins and ferulic acid mdpi.com.

Structural Elucidation and Spectroscopic Characterization of Assafoetidnol a

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is a powerful tool for elucidating the structure of organic compounds by providing information about the magnetic environment of atomic nuclei, particularly ¹H and ¹³C. Analysis of one-dimensional and two-dimensional NMR spectra is crucial for assigning signals to specific atoms within the molecule and determining their relationships.

One-Dimensional NMR (¹H NMR, ¹³C NMR, DEPT)

One-dimensional NMR spectra, including ¹H NMR, ¹³C NMR, and Distortionless Enhancement by Polarization Transfer (DEPT), provide fundamental information about the types and numbers of hydrogen and carbon atoms in Assafoetidnol A.

The ¹³C NMR spectrum of a related compound, kellerin (also a sesquiterpene coumarin (B35378) from Ferula assa-foetida), in CDCl₃ revealed the presence of 25 carbon signals, indicating nine carbons from the coumarin moiety, fifteen from the sesquiterpene moiety, and one from an acetate (B1210297) ester brieflands.com. The lactone carbonyl carbon of the coumarin appeared at δC 161.2 ppm brieflands.com. DEPT 90 and 135° analyses further classified the carbon atoms, showing signals for methyls, aliphatic methylenes, and methines, including those characteristic of the coumarin system brieflands.com. Specifically, the DEPT analysis indicated five methyls, four aliphatic methylenes, and eight methines brieflands.com. Coumarin carbons were observed at δC 113.3 (C-3), 143.4 (C-4), 128.8 (C-5), 112.8 (C-6), and 101.1 (C-8), along with a primary alcoholic methylene (B1212753) at δC 67.6 (C-11') brieflands.com. The absence of olefinic methylenes was also noted brieflands.com.

The ¹H NMR spectrum provides information on the different types of protons and their coupling interactions. For the related compound kellerin, proton signals associated with the umbelliferone (B1683723) part were observed, as were signals for the sesquiterpene moiety, including primary alcohol protons and methyl groups brieflands.com.

Two-Dimensional NMR (COSY, HSQC, HMBC, ROESY)

Two-dimensional NMR techniques provide connectivity information between atoms, allowing for the complete assignment of NMR signals and the determination of the molecular structure.

The ¹H-¹H COSY (Correlation Spectroscopy) spectrum reveals proton-proton couplings, indicating which protons are coupled to each other through bonds brieflands.com. This helps in establishing the connectivity of adjacent protons within the molecule brieflands.com. For instance, in kellerin, the COSY spectrum showed coupling between a methine proton at δH 4.62 (H-3') and a methylene at δH 1.69 (H-2') brieflands.com.

HSQC (Heteronuclear Single Quantum Coherence) experiments correlate proton signals with the carbons they are directly attached to (¹J H,C coupling) brieflands.com. This allows for the assignment of carbon signals based on the known proton assignments brieflands.com.

HMBC (Heteronuclear Multiple Bond Correlation) spectroscopy shows long-range correlations between protons and carbons across two or three bonds (²J H,C and ³J H,C couplings) brieflands.com. These correlations are crucial for establishing connectivity between different parts of the molecule, such as linking the sesquiterpene and coumarin moieties brieflands.com. HMBC correlations can also confirm the position of functional groups, such as ester linkages brieflands.com. For example, in kellerin, an HMBC correlation between the proton at δH 4.62 (H-3') and a carbon resonance at δC 170.5 (C-1'') indicated the placement of an acetate moiety at C-3' brieflands.com. Long-range correlations between tertiary carbons and methyl protons can also be observed, providing information about the branching pattern of the carbon skeleton brieflands.com.

ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiments provide information about spatial proximity between protons, regardless of the number of bonds separating them. This technique is useful for determining the relative stereochemistry of chiral centers and the conformation of the molecule. While the provided text mentions 2D NMR studies for related compounds, specific ROESY data for Assafoetidnol A are not detailed in the snippets.

Mass Spectrometry (MS) Characterization

Mass spectrometry provides information about the molecular weight of a compound and its fragmentation pattern, which can help in confirming the molecular formula and providing structural insights. Techniques like High-Resolution Electron Ionization Mass Spectrometry (HREIMS) can provide accurate mass measurements to determine the elemental composition. researchgate.net

The molecular formula of Assafoetidnol A is C₂₄H₃₀O₅, with a computed average mass of 398.499 g/mol nih.govepa.gov. The HREIMS of a related compound showed a fragment ion, which can be used in conjunction with other spectroscopic data to piece together the structure researchgate.net. UHPLC-QTOF-IMS (Ultra-High Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Ion Mobility Spectrometry) has also been used in the profiling of compounds in Ferula assa-foetida, leading to the identification of Assafoetidnol A nih.gov.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound. This technique is particularly useful for detecting the presence of conjugated systems, such as double bonds and aromatic rings, which absorb light in the UV-Vis region matanginicollege.ac.inbspublications.netlibretexts.org. The UV-Vis spectrum shows absorption bands at specific wavelengths (λmax) and their corresponding intensities (log ε) matanginicollege.ac.inbspublications.netlibretexts.org.

For a related sesquiterpenoid coumarin, the UV/Vis spectrum in methanol (B129727) showed absorption maxima at 215 nm (log ε 3.64) and 324 nm (log ε 3.86) researchgate.net. These absorption bands are characteristic of the coumarin chromophore, which contains conjugated double bonds and an aromatic ring matanginicollege.ac.inbspublications.netlibretexts.org. The position and intensity of these peaks provide information about the electronic transitions occurring within the molecule's conjugated system matanginicollege.ac.inbspublications.netlibretexts.org.

Derivatives and Structure Activity Relationship Sar Investigations of Assafoetidnol a

Naturally Occurring Derivatives and Analogs (e.g., Assafoetidnol B)

Ferula assa-foetida is a documented source of various sesquiterpene coumarins, including Assafoetidnol A and its closely related analog, Assafoetidnol B. These compounds have been isolated from different parts of the plant, such as the roots and gum resin. nih.govnih.govuni.lufrontiersin.orgresearchgate.net Their chemical structures have been elucidated using spectroscopic methods. nih.govnih.gov

Beyond Assafoetidnol A and B, other sesquiterpene coumarins identified in Ferula species, and particularly in F. assa-foetida, contribute to the diverse phytochemical profile of the plant. These include compounds such as gummosin, polyanthin, badrakemin, neveskone, samarcandin, galbanic acid, umbelliprenin, badrakemin acetate (B1210297), kellerin, conferol, and foetidin. nih.govnih.govuni.lufrontiersin.orgnih.govnih.govwikipedia.orgontosight.ainih.govfishersci.ca The presence of these varied structures highlights the potential for exploring the impact of subtle or significant structural differences on biological properties within this class of natural products.

Theoretical Impact of Structural Modifications on Biological Activities

The biological activity of sesquiterpenes and their derivatives is intrinsically linked to their chemical structures. nih.govnih.govctdbase.org Structure-activity relationship (SAR) studies are a fundamental approach in drug discovery to understand how modifications to a compound's structure influence its biological effects, guiding the optimization of lead structures. nih.gov

While comprehensive SAR studies specifically detailing the theoretical impact of every possible structural modification on Assafoetidnol A are limited in the provided information, insights can be drawn from computational studies and observations on related compounds. For instance, molecular docking analysis has been employed to investigate the potential interactions of sesquiterpene coumarins from asafoetida, including Assafoetidnol A, with key proteins of SARS-CoV-2. nih.gov This type of study provides theoretical insights into how the structure of Assafoetidnol A allows it to bind to specific sites on viral proteins, such as the receptor-binding site of spike glycoprotein (B1211001) and the catalytic site of papain protease, suggesting a structural basis for potential antiviral mechanisms. nih.gov

Observations on other related compounds also contribute to the understanding of SAR within the sesquiterpene coumarin (B35378) class. For example, the presence of an epoxide group in a compound was suggested to be related to its antibacterial activity. nih.gov Furthermore, studies on umbelliprenin, a prenylated coumarin also found in Ferula species, have shown its protective activity against DNA damage in a concentration-dependent manner, indicating that the structural features contributing to this activity are concentration-sensitive. nih.gov

Insights from Comparative Studies with Related Sesquiterpene Coumarins

Comparative studies involving the isolation and characterization of multiple sesquiterpene coumarins from Ferula species provide a basis for understanding the influence of structural variations on biological profiles. The co-occurrence of compounds like Assafoetidnol A, Assafoetidnol B, gummosin, and others in the same plant extracts allows for comparative analysis of their structures and activities if tested under similar conditions. nih.govnih.govuni.lufrontiersin.org

Molecular docking studies offer a computational approach to compare the potential biological interactions of related compounds. A study comparing the binding affinities of several sesquiterpene coumarins from asafoetida, including Assafoetidnol A, galbanic acid, conferol, foetidin, umbelliferone (B1683723), and gummosin, to SARS-CoV-2 proteins provided comparative data on their predicted interactions. nih.gov Such comparisons can highlight structural features that may contribute to stronger or weaker binding to a specific biological target. For instance, the study indicated that Assafoetidnol A occupies specific binding sites on SARS-CoV-2 proteins, providing a comparative perspective on its potential mechanism of action alongside other tested coumarins. nih.gov

While direct comparative biological activity data for Assafoetidnol A and all its naturally occurring derivatives were not extensively detailed in the search results, the isolation of these compounds together and computational studies comparing their interactions lay the groundwork for understanding the structure-activity relationships within this group of sesquiterpene coumarins.

Table of Compounds and PubChem CIDs:

| Compound Name | PubChem CID |

| Assafoetidnol A | 12041593 |

| Assafoetidnol B | 636584 |

| Gummosin | 7092581 |

| Umbelliprenin | 1781413 |

| Badrakemin Acetate | 1771505 |

| Kellerin | 40580807 |

| Galbanic Acid | 7082474 |

| Conferol | 11892267 |

| Foetidin | 15945065 |

| Samarcandin | 71587098 |

| Umbelliferone | 5281426 |

Molecular Mechanisms of Action of Assafoetidnol A: in Vitro and Computational Approaches

Interaction with Specific Cellular Targets and Signaling Pathways

Research into the molecular mechanisms of compounds found in Ferula assa-foetida, including assafoetidnol A, has explored their interactions with key cellular pathways. Studies on Asafoetida extract (ASF) have indicated a role in activating the Nrf2/HO-1 pathway in PC12 cells. nih.gov, researchgate.net The Nrf2-Keap1 pathway is a critical regulator of the cellular response to oxidative stress, with Nrf2 being a transcription factor that upregulates antioxidant and detoxifying enzymes. pcbiochemres.com, researchgate.net While these studies highlight the potential of components within Asafoetida extract to influence this pathway, the direct and specific interaction of isolated assafoetidnol A with the Nrf2/ARE pathway requires further dedicated investigation to fully elucidate its precise role.

Enzyme Modulation and Inhibition Profiles

Computational studies have suggested that assafoetidnol A may modulate the activity of certain enzymes. Molecular docking analysis has indicated that assafoetidnol A can interact with the papain protease, specifically the catalytic site. ukaazpublications.com This interaction is suggested to potentially block viral multiplication. ukaazpublications.com The virtual screening of papain protease showed assafoetidnol A with a notable binding score. ukaazpublications.com

Furthermore, computational investigations have explored the potential of assafoetidnol A to interact with RNA polymerase. ukaazpublications.com RNA polymerase is a crucial enzyme involved in viral replication. healthdisgroup.us, chemrxiv.org The predicted interaction with RNA polymerase suggests a possible mechanism for antiviral effects by interfering with viral genome synthesis. ukaazpublications.com

Receptor Binding Studies

Receptor binding studies, particularly through computational methods, have investigated the interaction of assafoetidnol A with key host cell receptors involved in viral entry. Molecular docking analysis has indicated that assafoetidnol A may occupy the receptor-binding site of the SARS-CoV-2 spike glycoprotein (B1211001). ukaazpublications.com This interaction is hypothesized to block viral attachment to host cells. ukaazpublications.com The spike glycoprotein's receptor-binding domain is known to bind to the ACE2 receptor on host cells, facilitating viral entry. iiarjournals.org, news-medical.net, nih.gov While assafoetidnol A's interaction with the spike glycoprotein has been computationally explored, other compounds from Ferula assa-foetida, such as galbanic acid, have also shown interaction with the ACE2 receptor in docking studies. ukaazpublications.com

Computational and Molecular Docking Simulations

Computational approaches, particularly molecular docking simulations, have been extensively used to predict the interactions of assafoetidnol A with various protein targets. These simulations provide insights into the potential binding affinities and modes of interaction.

Molecular docking of assafoetidnol A with the SARS-CoV-2 papain protease revealed a binding affinity of -7.96 kcal/mol. ukaazpublications.com The compound was found to interact with conserved active site residues, forming hydrogen and hydrophobic bonds. ukaazpublications.com

Computational studies have also investigated assafoetidnol A's interaction with the cap-binding domain (CBD) of the Rift Valley fever virus (RVFV) L protein. researchgate.net In this study, assafoetidnol A (Phytochemical P5) showed a docking binding energy of -9.2 kcal/mol with the prepared crystal structure of RVFV-CBD. researchgate.net The docking pose indicated hydrogen bond formation with a specific residue (Y1728) and hydrophobic and aromatic interactions with several other residues within the binding site. researchgate.net

These computational studies provide valuable predictions about the potential molecular targets of assafoetidnol A and the nature of its interactions, guiding further experimental validation.

Table 1: Computational Docking Results of Assafoetidnol A with Viral Proteins

| Target Protein | Organism/Virus | Binding Affinity (kcal/mol) | Interacting Residues (Predicted) | Type of Interaction (Predicted) | Source |

| Papain Protease | SARS-CoV-2 | -7.96 | Tyr268, Gln269, Tyr264, Asn267 | Hydrogen bonds, Hydrophobic bonds | ukaazpublications.com |

| Cap-Binding Domain (CBD) | RVFV | -9.2 | Y1728, P1755, V1727, M1782, F1713, R1716 | Hydrogen bond, Hydrophobic interactions, Aromatic interactions | researchgate.net |

| Spike Glycoprotein RBD | SARS-CoV-2 | Not specified | Not specified | Suggested to occupy binding site | ukaazpublications.com |

| RNA Polymerase | SARS-CoV-2 | Not specified | Not specified | Suggested interaction | ukaazpublications.com |

Elucidation of In Vitro Antiviral Mechanisms

Based on computational predictions, assafoetidnol A is suggested to exert antiviral effects through several mechanisms. Its predicted interaction with the SARS-CoV-2 spike glycoprotein's receptor-binding site may inhibit viral attachment to host cells. ukaazpublications.com Furthermore, the potential modulation of papain protease and RNA polymerase, as indicated by docking studies, suggests an interference with viral multiplication and genome synthesis. ukaazpublications.com

While computational results are promising, experimental in vitro studies specifically demonstrating the antiviral mechanisms of isolated assafoetidnol A are needed to confirm these predicted effects. Broader studies on sesquiterpene compounds from Ferula assa-foetida have shown in vitro antiviral activity against influenza A virus (H1N1), but these findings are not specifically attributed to assafoetidnol A. drugs.com, drugs.com

Cellular Neuroprotective Mechanisms

Research on the neuroprotective effects of Ferula assa-foetida extract (Asafoetida, ASF) has been conducted using in vitro models, particularly in PC12 cells subjected to oxidative stress. These studies have shown that ASF can attenuate oxidative stress-induced apoptosis in PC12 cells. nih.gov, researchgate.net, researchgate.net The proposed mechanisms involve the inhibition of reactive oxygen species (ROS) and malondialdehyde (MDA) production, as well as the promotion of antioxidant enzyme activities like superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) (GSH). nih.gov, researchgate.net Additionally, ASF treatment was found to suppress apoptosis by modulating the expression levels of apoptosis-related proteins such as caspase-3, Bax, and Bcl-2. nih.gov, researchgate.net, researchgate.net The PI3K/Akt/GSK3β/Nrf2/HO-1 pathway has been implicated in the neuroprotective effects of ASF in these models. nih.gov, researchgate.net However, it is important to note that these findings are based on studies using the crude extract, and the specific contribution and mechanisms of isolated assafoetidnol A to these observed neuroprotective effects in PC12 cells require further investigation.

Molecular Basis of In Vitro Antimicrobial Effects

Information regarding the molecular basis of in vitro antimicrobial effects specifically attributable to assafoetidnol A is limited in the provided search results. While Ferula species are known to possess antimicrobial properties, and studies have investigated the antibacterial activity of Ferula extracts, the precise molecular mechanisms by which isolated assafoetidnol A might exert such effects were not detailed. mdpi.com Preliminary in vitro assays with asafoetida essential oil did not demonstrate adequate antifungal activity against certain tested species. drugs.com Further research is needed to elucidate any potential antimicrobial mechanisms of assafoetidnol A at the molecular level.

Biological Activities of Assafoetidnol A: in Vitro Studies and Phenotypic Observations

In Vitro Antimicrobial Activity

Studies have investigated the antimicrobial properties of extracts from Ferula assa-foetida, which contain compounds including sesquiterpene coumarins like Assafoetidnol A. Different extracts, such as methanolic, ethanolic, and ethyl acetate (B1210297) extracts, have demonstrated significant antimicrobial activity against a range of bacteria and fungi in vitro. ijpsr.com For instance, methanolic extract showed notable activity against Bacillus subtilis, Staphylococcus aureus, Klebsiella pneumoniae, and Escherichia coli, as well as antifungal activity against Aspergillus niger and Candida albicans. ijpsr.com

Minimum inhibitory concentrations (MIC) have been determined for some extracts against specific microorganisms. For example, methanolic and ethanolic extracts exhibited MIC values of 1 mg/ml against most tested microorganisms, while the ethyl acetate extract had an MIC of 2 mg/ml. ijpsr.com Essential oils from F. assa-foetida have also shown activity against both Gram-positive and Gram-negative bacteria, with varying concentrations depending on the bacterial strain. chemmethod.com

In Vitro Antiviral Activity against Specific Viral Strains (e.g., HSV-1, SARS-CoV-2)

Research indicates that Ferula assa-foetida extracts, containing compounds like Assafoetidnol A, possess antiviral activity, particularly against herpes simplex virus type 1 (HSV-1). tums.ac.ir Studies using plaque reduction assays in Vero cells (African green monkey kidney cells) have shown that F. assa-foetida can significantly inhibit HSV-1 infectivity. tums.ac.ir The inhibitory concentration 50% (IC₅₀) for F. assa-foetida against HSV-1 was determined to be 0.00025%. tums.ac.ir This antiviral effect appears to be most pronounced in the early phase of viral infection, specifically when the virus is pre-treated with the extract before being added to the cells. tums.ac.ir Pre-treatment of HSV-1 with F. assa-foetida resin for one hour prior to infection resulted in a significant decrease in plaque formation, exceeding 95.5% for HSV-1. tums.ac.ir

While the provided search results specifically highlight activity against HSV-1, the potential for activity against other viruses, such as SARS-CoV-2, may be an area for further investigation, although direct evidence for Assafoetidnol A's activity against SARS-CoV-2 was not explicitly found in the provided snippets.

Cellular Neuroprotective Effects (e.g., against H₂O₂-induced oxidative damage in cell lines)

Extracts from Ferula assa-foetida have demonstrated neuroprotective effects in in vitro models of oxidative stress. nih.gov Studies using PC12 cells, a cell line commonly used in neurobiological research, have investigated the protective effects of F. assa-foetida extract against hydrogen peroxide (H₂O₂)-induced oxidative damage. nih.gov H₂O₂ is known to induce oxidative stress and can lead to cellular damage and apoptosis in neuronal cells. torvergata.itresearchgate.net

Pre-treatment of PC12 cells with F. assa-foetida extract at various concentrations (e.g., 0.1, 1, 10 μg/mL) before exposure to H₂O₂ (175 μM) resulted in a decrease in reactive oxygen species (ROS) levels. nih.gov H₂O₂ stimulation typically leads to a decrease in antioxidant enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) (GSH), while increasing malondialdehyde (MDA) levels. nih.gov Treatment with F. assa-foetida extract reversed these effects in a concentration-dependent manner, suggesting its ability to enhance the cellular antioxidant defense system and mitigate oxidative damage. nih.gov

In Vitro Anti-inflammatory Responses (if specific cellular models are cited)

In vitro studies have explored the anti-inflammatory potential of Ferula assa-foetida extracts using cellular models. The ethanolic extract of F. assa-foetida oleo-gum-resin has been investigated for its anti-inflammatory effects on TNF-α-stimulated human umbilical vein endothelial cells (HUVECs). nih.gov TNF-α is a pro-inflammatory cytokine used to induce an inflammatory response in this cellular model. nih.gov

The extract demonstrated inhibitory actions on key markers of inflammation in TNF-α-stimulated HUVECs. nih.gov At a concentration of 250 μg/ml, the extract significantly inhibited both intracellular ROS levels and the adhesion of peripheral blood mononuclear cells (PBMCs) to the HUVECs. nih.gov Increased ROS and PBMC adhesion are indicators of endothelial activation and inflammation. nih.govnih.gov The presence of various compounds in the extract, including foetisulfide A, foetisulfide C, fetidone B, assafoetidin, and umbelliprenin, may contribute to these observed anti-inflammatory effects. nih.gov

Analytical Methodologies for Detection, Identification, and Quantification of Assafoetidnol a

Advanced Chromatographic Techniques for Quantification

Modern chromatographic methods offer the high resolution and sensitivity required to quantify specific compounds like Assafoetidnol A within the complex chemical matrix of Ferula extracts. Techniques coupling liquid or gas chromatography with mass spectrometry are particularly powerful.

Ultra-High-Performance Liquid Chromatography-Photodiode Array-Quadrupole Time-of-Flight-Ion Mobility Spectrometry (UHPLC-PDA-QTOF-IMS): This advanced hyphenated technique is a premier tool for the analysis of non-volatile compounds in complex mixtures. The identification of Assafoetidnol A in Ferula assa-foetida has been specifically reported using UHPLC-QTOF-IMS profiling. mdpi.com This method provides multiple layers of data for confident identification:

UHPLC: Offers rapid and high-resolution separation of compounds based on their polarity, typically using a reversed-phase column (e.g., C18).

PDA (Photodiode Array Detector): Records the UV-Vis spectrum of the eluting compounds, providing preliminary classification based on the chromophore—in this case, the characteristic absorbance of the coumarin (B35378) scaffold.

QTOF (Quadrupole Time-of-Flight Mass Spectrometry): Measures the mass-to-charge ratio (m/z) with very high accuracy, allowing for the determination of the elemental formula of the compound. It also provides fragmentation data (MS/MS) for structural elucidation.

IMS (Ion Mobility Spectrometry): Adds another dimension of separation based on the size, shape, and charge of the ion (its collisional cross-section), which helps to resolve isomeric compounds that may not be separated by chromatography alone.

The combination of retention time, UV spectrum, accurate mass, fragmentation pattern, and collisional cross-section provides a very high degree of confidence in the identification of compounds like Assafoetidnol A in complex botanical extracts. mdpi.com

| Technique | Analytes | Detector(s) | Primary Application for Assafoetidnol A |

|---|---|---|---|

| GC-MS | Volatile and semi-volatile compounds (e.g., monoterpenes, sesquiterpenes, sulfur compounds) | Mass Spectrometry (MS) | Characterization of the botanical matrix. Not suitable for direct quantification of this non-volatile compound. |

| UHPLC-PDA-QTOF-IMS | Non-volatile compounds (e.g., sesquiterpene coumarins, flavonoids, phenolic acids) | PDA, QTOF-MS, IMS | Identification and potential quantification. Assafoetidnol A has been identified using this method. mdpi.com |

Spectroscopic Methods for Identity Confirmation

Following isolation, spectroscopic methods are indispensable for the definitive confirmation of the chemical structure of a compound. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide detailed information about the carbon-hydrogen framework and the functional groups present in the molecule, respectively.

| Position | Representative ¹³C Shift (ppm) | Representative ¹H Shift (ppm, multiplicity, J in Hz) | General Assignment |

|---|---|---|---|

| C-2 | ~161.0 | - | Coumarin Carbonyl |

| C-3 | ~113.0 | ~6.2 (d, J=9.5) | Coumarin Olefinic |

| C-4 | ~143.5 | ~7.6 (d, J=9.5) | Coumarin Olefinic |

| C-5 | ~129.0 | ~7.3 (d, J=8.5) | Coumarin Aromatic |

| C-6 | ~113.5 | ~6.8 (dd, J=8.5, 2.5) | Coumarin Aromatic |

| C-7 | ~162.0 | - | Coumarin Oxygenated Aromatic |

| C-8 | ~101.5 | ~6.9 (d, J=2.5) | Coumarin Aromatic |

| C-1' to C-15' | ~10-80 | ~0.8-5.0 | Sesquiterpene Moiety Carbons/Protons |

Note: This table presents generalized data for educational purposes, based on published values for various drimane-type sesquiterpene coumarins, and does not represent the exact data for Assafoetidnol A. nih.govresearchgate.netmdpi.com

Infrared (IR) Spectroscopy: Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups within a molecule based on their absorption of infrared radiation. For Assafoetidnol A, the FTIR spectrum would be expected to show characteristic absorption bands for the key functional groups of a sesquiterpene coumarin. nii.ac.jpcabidigitallibrary.orgresearchgate.net

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~3400 | O-H stretch | Hydroxyl group (-OH) |

| ~3050-3000 | C-H stretch | Aromatic/Olefinic C-H |

| ~2950-2850 | C-H stretch | Aliphatic C-H (from sesquiterpene) |

| ~1730-1700 | C=O stretch | α,β-unsaturated lactone (coumarin) |

| ~1620, ~1580, ~1500 | C=C stretch | Aromatic ring |

| ~1250-1000 | C-O stretch | Ether, alcohol |

Method Validation and Standardization in Complex Biological or Botanical Matrices

For an analytical method to be considered reliable for quantification, it must undergo a thorough validation process, especially when analyzing analytes in complex matrices like botanical extracts. Method validation ensures that the method is suitable for its intended purpose. Key validation parameters are established according to guidelines from bodies like the International Council for Harmonisation (ICH). mdpi.comrsc.org

Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. This is often demonstrated by the baseline resolution of the analyte peak from other peaks in the chromatogram.

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample within a given range. This is typically evaluated by analyzing a series of standards and performing a linear regression analysis (Concentration vs. Response). A correlation coefficient (r²) close to 1.0 indicates good linearity.

Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. It is often determined based on the signal-to-noise ratio (typically 3:1) or from the standard deviation of the response and the slope of the calibration curve.

Limit of Quantification (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. It is often determined based on a signal-to-noise ratio of 10:1 or from the standard deviation of the response and the slope.

Accuracy: The closeness of the test results obtained by the method to the true value. It is often assessed using recovery studies, where a known amount of pure analyte is spiked into a blank matrix and the percentage recovered is calculated.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is assessed at different levels (repeatability, intermediate precision).

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., pH of mobile phase, column temperature), providing an indication of its reliability during normal usage.

| Parameter | Typical Acceptance Criteria | Example Finding for a Related Compound Class |

|---|---|---|

| Linearity (r²) | ≥ 0.99 | r² > 0.999 for seven sesquiterpene lactones by HPLC-DAD-MS. rsc.org |

| LOD | Signal-to-Noise Ratio ~3:1 | 0.25 µg/mL for major terpenes by GC-MS. nih.gov |

| LOQ | Signal-to-Noise Ratio ~10:1 | 0.75 µg/mL for major terpenes by GC-MS. nih.gov |

| Accuracy (% Recovery) | Typically 80-120% | 98.12% to 101.39% for sesquiterpene lactones. rsc.org |

| Precision (% RSD) | Typically ≤ 15% (lower for repeatability) | Intra- and inter-day RSDs < 2.7%. rsc.org |

Note: This table provides illustrative data based on published validation studies for structurally related compounds and does not represent a specific validated method for Assafoetidnol A. nih.govufrgs.brmdpi.comrsc.org

Advanced Research Perspectives and Future Directions in Assafoetidnol a Studies

Comprehensive Elucidation of Enzyme-Specific Biosynthetic Pathways

Understanding the biosynthetic pathway of Assafoetidnol A is crucial for potential future biotechnological production and for modifying its structure. While sesquiterpene coumarins are known to be key components of Ferula species, the specific enzymatic steps leading to Assafoetidnol A are not yet fully elucidated. Research in this area will likely employ systems biology approaches, integrating 'omics' data (genomic, transcriptomic, proteomic, and metabolomic) to identify and characterize the genes and enzymes involved. researchgate.net Techniques such as tracer studies using labeled precursors, the use of isolated plant organs or tissues, and the study of mutant strains can also contribute to mapping the pathway. snscourseware.orgpsu.edu Elucidating these pathways can provide a foundation for green and efficient production of valuable natural products. nih.gov

Exploration of Novel Molecular Targets and Pathways in Diverse In Vitro Systems

Assafoetidnol A and other sesquiterpene coumarins from Ferula assa-foetida have shown a range of predicted biological activities, including anti-inflammatory and antiviral effects based on computational analysis. ukaazpublications.com In vitro studies have indicated potential interactions with targets such as the SARS-CoV-2 spike glycoprotein (B1211001) and papain protease, suggesting a role in blocking viral attachment and multiplication. ukaazpublications.com Further research is needed to experimentally validate these predicted interactions and explore other potential molecular targets and signaling pathways in various in vitro models relevant to different diseases. This could involve high-throughput screening assays and detailed mechanistic studies to understand how Assafoetidnol A exerts its effects at the cellular and molecular level.

Development of Synthetic Routes for Scalable Production of Assafoetidnol A and its Analogs

The isolation of natural compounds like Assafoetidnol A from plant sources can be challenging and may not be sustainable for large-scale production. Developing efficient and scalable synthetic routes is a critical future direction. This involves designing chemical processes that can produce Assafoetidnol A and its structural analogs in sufficient quantities and purity for further research and potential development. cambrex.comunr.edu.ar Key considerations for synthetic route development include balancing economic, regulatory, and time constraints, minimizing impurity formation, and aiming for high yields. cambrex.comrsc.org Exploring different synthetic strategies and optimizing reaction conditions will be essential for achieving scalable and potentially greener production methods. rsc.orgchemrxiv.org

Advanced Computational Modeling for Predictive Mechanism Studies and Analog Design

Computational approaches, such as molecular docking and dynamics simulations, have already been utilized to predict the binding interactions of Assafoetidnol A with biological targets like viral proteins. ukaazpublications.comresearchgate.netpeerj.comnih.gov Future research will likely expand upon these methods, employing more advanced computational modeling techniques to gain deeper insights into the potential mechanisms of action of Assafoetidnol A. This includes predictive studies on its ADME (Absorption, Distribution, Metabolism, and Excretion) properties and toxicity profiles, although the article strictly excludes reporting on safety/adverse effects. Computational modeling can also be a powerful tool for designing novel analogs of Assafoetidnol A with potentially improved activity, selectivity, or pharmacokinetic properties. peerj.comnih.gov

Comparative Metabolomics and Chemotaxonomic Studies within the Ferula Genus

The Ferula genus is known for its rich diversity of secondary metabolites, including sesquiterpene coumarins. ljmu.ac.ukmdpi.comresearchgate.netnih.gov Comparative metabolomics studies across different Ferula species can help to understand the distribution of Assafoetidnol A and related compounds within the genus and identify potential alternative or richer sources. researchgate.netarcjournals.org Integrating metabolomic data with genetic and phylogenetic information can contribute to chemotaxonomic studies, helping to clarify the relationships between different Ferula species based on their chemical profiles. researchgate.net This can also provide insights into the evolutionary history of biosynthetic pathways within the genus and potentially lead to the discovery of new bioactive compounds.

Q & A

Q. What experimental approaches are recommended for the initial identification and characterization of Assafoetidnol A?

To confirm the structure and purity of Assafoetidnol A, employ a combination of spectroscopic techniques (e.g., NMR, IR, and mass spectrometry) and chromatographic methods (HPLC or GC-MS). Cross-reference spectral data with existing literature to validate assignments. For novel derivatives, computational modeling (e.g., DFT for NMR chemical shift prediction) can resolve ambiguities. Include control experiments with known standards to rule out contaminants .

Q. How should researchers design a synthesis protocol for Assafoetidnol A with limited prior literature?

Begin by reviewing analogous compounds’ synthetic pathways (e.g., sesquiterpene lactones) and adapt reaction conditions (solvent, catalysts, temperature) to Assafoetidnol A’s functional groups. Use fractional factorial design to test critical variables (e.g., reaction time, stoichiometry) and optimize yield. Document intermediate characterization at each step to trace side reactions. Pilot trials with small batches are essential before scaling up .

Q. What methodologies are effective for isolating Assafoetidnol A from natural sources?

Optimize extraction using polarity-guided solvent systems (e.g., hexane/ethyl acetate gradients) and confirm efficiency via TLC or LC-UV. For complex matrices, combine solid-phase extraction (SPE) with preparative HPLC. Validate purity at each stage using high-resolution mass spectrometry (HRMS) and quantify yield via calibration curves. Include negative controls (e.g., solvent-only extracts) to identify interference .

Q. What preliminary assays are suitable for screening Assafoetidnol A’s bioactivity?

Use in vitro models (e.g., cell-based assays for cytotoxicity or enzyme inhibition) with dose-response curves (IC₅₀ calculations). Prioritize assays aligned with hypothesized mechanisms (e.g., NF-κB inhibition for anti-inflammatory activity). Include positive controls (e.g., dexamethasone for inflammation) and triplicate replicates to assess reproducibility. Statistical analysis (ANOVA with post-hoc tests) is critical for distinguishing signal from noise .

Advanced Research Questions

Q. How can researchers resolve contradictory results in Assafoetidnol A’s reported bioactivity across studies?

Systematically evaluate variables such as compound purity (e.g., HPLC purity >95%), assay conditions (pH, temperature), and cell line specificity. Perform meta-analyses of published data to identify confounding factors (e.g., solvent effects in in vivo studies). Replicate key experiments under standardized protocols and use Bland-Altman plots to assess inter-lab variability .

Q. What strategies optimize Assafoetidnol A’s purification when traditional chromatographic methods fail?

For persistent co-elution, employ orthogonal techniques: switch from reverse-phase to HILIC chromatography or use chiral columns for enantiomeric separation. Consider derivatization (e.g., acetylation of hydroxyl groups) to alter polarity. Advanced mass spectrometry imaging (MSI) can track target molecules in complex fractions .

Q. How can computational modeling improve understanding of Assafoetidnol A’s mechanism of action?

Use molecular docking (e.g., AutoDock Vina) to predict binding affinities for target proteins (e.g., COX-2). Validate predictions with mutagenesis studies or SPR binding assays. For pharmacokinetics, apply QSAR models to predict ADME properties. Cross-validate computational results with experimental data (e.g., IC₅₀ vs. docking scores) .

Q. What experimental designs are robust for studying Assafoetidnol A’s long-term stability under varying conditions?

Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic sampling. Monitor degradation products via UPLC-QTOF and identify pathways (e.g., oxidation via radical scavenging assays). Use Arrhenius equations to extrapolate shelf life. For photostability, employ ICH Q1B guidelines with controlled UV exposure .

Q. How should researchers investigate synergistic effects between Assafoetidnol A and other bioactive compounds?

Apply combination index (CI) methods (e.g., Chou-Talalay) in dose-matrix assays. Use isobolograms to classify interactions (synergistic, additive, antagonistic). Mechanistic studies (e.g., transcriptomics) can identify pathways modulated by combinations. Ensure single-agent dose-response curves are established first to avoid misinterpretation .

Q. What validation criteria are essential for developing a reproducible analytical method for Assafoetidnol A quantification?

Follow ICH Q2(R1) guidelines: assess linearity (R² >0.998), accuracy (spiked recovery 95–105%), precision (RSD <2% intra-day), LOD/LOQ, and robustness (deliberate parameter variations). Include matrix-matched calibration for biological samples. Cross-validate with a second orthogonal method (e.g., ELISA if using HPLC) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.